4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-
CAS No.:
Cat. No.: VC16592118
Molecular Formula: C5H10N2O2S
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10N2O2S |
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Molecular Weight | 162.21 g/mol |
IUPAC Name | 6-hydroxy-2-methylsulfanyl-1,3-diazinan-4-one |
Standard InChI | InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9) |
Standard InChI Key | QJERMNSISXVXNH-UHFFFAOYSA-N |
Canonical SMILES | CSC1NC(CC(=O)N1)O |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- (molecular formula: , molecular weight: 158.18 g/mol) features a pyrimidinone ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1st and 3rd positions. The 4(3H)-tautomer indicates a keto-enol equilibrium, with the keto form dominating in solution . Key substituents include:
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6-Hydroxy group (-OH): A polar, hydrogen-bonding moiety that enhances solubility and influences electronic distribution.
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2-Methylthio group (-SCH): A sulfur-containing substituent contributing to hydrophobic interactions and nucleophilic substitution reactivity .
Synthetic Methodologies
Cycloaddition-Based Synthesis
A robust route to 4(3H)-pyrimidinones involves [4+2] cycloaddition between trimethylsilylketene (TMS ketene) and 1,3-diaza-1,3-dienes . For example, reacting TMS ketene () with a diene containing pre-installed methylthio and hydroxy substituents could yield the target compound. This method, reported by Arai et al., achieves moderate to high yields (up to 94%) under mild conditions (ethyl acetate, room temperature) .
Reaction Scheme:
Alternative Routes
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Condensation Reactions: Analogous to nicotinonitrile syntheses, 1,3-dicarbonyl compounds may condense with nitrogen-containing CH-acids to form pyrimidinones .
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Post-Functionalization: Introducing methylthio and hydroxy groups via nucleophilic substitution or oxidation of precursor pyrimidinones .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The 6-hydroxy group may be oxidized to a ketone () using agents like or .
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Reduction: The pyrimidinone ring’s C4=O bond can be reduced to with , though this may destabilize the aromatic system .
Substitution Reactions
The methylthio group at position 2 is susceptible to nucleophilic displacement. For instance, treatment with could replace with .
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Reactivity Trends
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